Butanoic acid, 2-(4-cyclohexyl-1-cyclohexen-1-yl)-
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Overview
Description
4-Cyclohexyl-alpha-ethyl-1-cyclohexene-1-acetic acid is an organic compound with the molecular formula C16H26O2 It is characterized by the presence of a cyclohexyl group, an ethyl group, and a cyclohexene ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-alpha-ethyl-1-cyclohexene-1-acetic acid typically involves the following steps:
Ethylation: The addition of an ethyl group to the intermediate compound.
Cyclohexene Formation: The formation of the cyclohexene ring through a cyclization reaction.
Acetic Acid Introduction:
The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 4-Cyclohexyl-alpha-ethyl-1-cyclohexene-1-acetic acid may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is common to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-alpha-ethyl-1-cyclohexene-1-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.
Scientific Research Applications
4-Cyclohexyl-alpha-ethyl-1-cyclohexene-1-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-alpha-ethyl-1-cyclohexene-1-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexylacetic acid
- Ethylcyclohexane
- Cyclohexeneacetic acid
Comparison
4-Cyclohexyl-alpha-ethyl-1-cyclohexene-1-acetic acid is unique due to its combination of a cyclohexyl group, an ethyl group, and a cyclohexene ring attached to an acetic acid moiety This structural arrangement imparts distinct chemical and physical properties, making it different from other similar compounds
Properties
CAS No. |
28673-54-3 |
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Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
2-(4-cyclohexylcyclohexen-1-yl)butanoic acid |
InChI |
InChI=1S/C16H26O2/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h10,12-13,15H,2-9,11H2,1H3,(H,17,18) |
InChI Key |
NJZIUJMBNASWAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CCC(CC1)C2CCCCC2)C(=O)O |
Origin of Product |
United States |
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